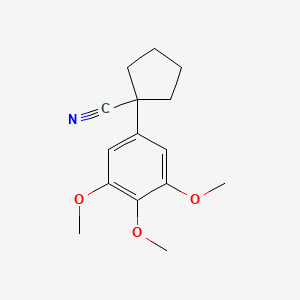![molecular formula C10H11F3N2 B11722654 3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11722654.png)
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards these targets . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Trifluoromethyl pyridines: These compounds share the trifluoromethyl group and pyridine ring structure.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which provides a distinct set of physicochemical properties and biological activities. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-3-5-14-6-7(8)9-2-1-4-15-9/h3,5-6,9,15H,1-2,4H2/t9-/m0/s1 |
InChI Key |
KSEAXIKKEKAFMA-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CN=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


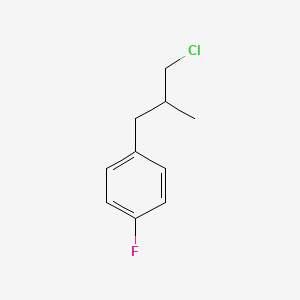

![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)
![1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11722584.png)
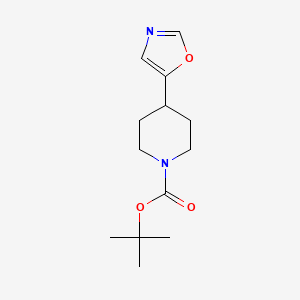
![(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11722598.png)
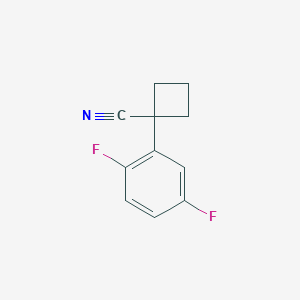

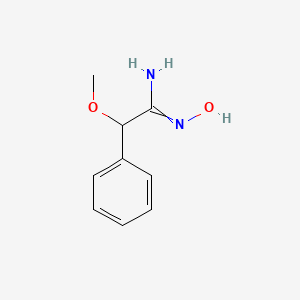


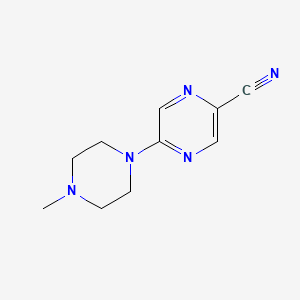
![tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B11722634.png)
